molecular formula C17H23N3O2S B3835624 N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B3835624
M. Wt: 333.5 g/mol
InChI Key: JHCFGQUKCJFDDS-UHFFFAOYSA-N
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Description

N,N-Dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique structure, which includes a phenyl ring with a hydroxyl group and a thiadiazole ring with dibutyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide typically involves the following steps:

  • Formation of the Thiadiazole Core: The thiadiazole ring is usually formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.

  • Introduction of Substituents: The dibutyl and hydroxyphenyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

  • Reduction: The compound can be reduced to form a corresponding amine derivative.

  • Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Amine derivatives

  • Substitution: Substituted thiadiazoles

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of thiadiazoles with biological targets. Medicine: The compound has shown potential in medicinal chemistry for its anti-inflammatory and antimicrobial properties. Industry: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological targets, while the thiadiazole ring can interact with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and biological system.

Comparison with Similar Compounds

  • N,N-Dimethyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

  • N-Butyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

  • 4-(2-Hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

Uniqueness: N,N-Dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide stands out due to its dibutyl substituents, which enhance its lipophilicity and potentially improve its bioavailability and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-5-11-20(12-6-4-2)17(22)16-15(18-23-19-16)13-9-7-8-10-14(13)21/h7-10,21H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCFGQUKCJFDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=NSN=C1C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Reactant of Route 3
N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Reactant of Route 4
N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Reactant of Route 5
N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Reactant of Route 6
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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

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